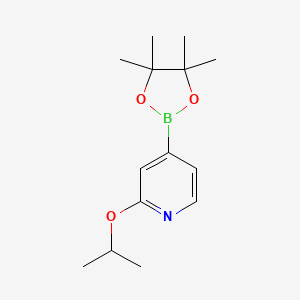

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Definition and Classification

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, characterized by a pyridine ring substituted with an isopropoxy group at position 2 and a pinacol boronate ester at position 4. Its molecular formula is C₁₄H₂₂BNO₃ , with a molecular weight of 263.14 g/mol . Structurally, the compound features a six-membered pyridine ring, where the nitrogen atom is part of the aromatic system. The isopropoxy group (-OCH(CH₃)₂) at position 2 introduces steric and electronic effects, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety serves as a stable protecting group for the boronic acid, enhancing solubility and reactivity in cross-coupling reactions .

This compound belongs to the broader class of pyridine boronic esters, which are critical intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Unlike free boronic acids, which are prone to oxidation and dimerization, the pinacol boronate ester ensures stability under ambient conditions, making it a preferred choice in synthetic chemistry .

Historical Development of Boronic Acid Pyridine Derivatives

The synthesis of boronic acid pyridine derivatives has evolved significantly since the first reports of boronic acids in the mid-19th century. Edward Frankland pioneered the synthesis of ethylboronic acid in 1860, laying the groundwork for modern organoboron chemistry . However, the development of pyridine-based boronic esters emerged later, driven by the need for versatile intermediates in cross-coupling reactions.

Key milestones include:

- Halogen-Metal Exchange and Borylation : A method involving halogen-metal (Li or Mg) exchange followed by reaction with trialkyl borates. This approach enabled the synthesis of pyridinylboronic acids and esters, particularly for mono-substituted derivatives .

- [4 + 2] Cycloaddition Strategies : Alkynylboronate cycloadditions with 1,4-oxazin-2-ones and 2-pyrazinones provided regioselective routes to functionalized pyridine boronic esters, as demonstrated in 2008 .

- Directed Ortho-Metalation (DoM) : This method allowed selective borylation at specific positions on pyridine rings, leveraging directing groups to control regioselectivity .

The compound in focus, 2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, likely arose from these advancements, particularly the use of halogen-metal exchange to introduce the boronate ester at position 4 while retaining the isopropoxy substituent at position 2 .

Significance in Modern Chemical Research

This compound plays a pivotal role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it serves as a boronic ester partner. Its significance stems from:

Applications in Cross-Coupling Reactions

- Selectivity in Polyhalogenated Aromatics : The compound reacts selectively with aryl chlorides, including polyhalogenated pyridines, enabling the synthesis of complex heterocyclic structures. For example, sequential cross-couplings with distinct organoboron compounds can generate multiple C–C bonds in a single reaction vessel .

- Stability and Functional Group Compatibility : The pinacol boronate ester enhances stability, allowing reactions under mild conditions without requiring inert atmospheres. This is critical for coupling with sensitive substrates, such as 2-chloropyridines .

Pharmaceutical and Materials Science

While direct applications in drug discovery are not explicitly documented in the provided sources, boronic esters like this compound are integral to synthesizing bioactive molecules. For instance, boronic acid derivatives are used in protease inhibitors (e.g., bortezomib) and as intermediates in medicinal chemistry . In materials science, pyridine boronic esters contribute to the design of ligands for catalysis and electronic devices .

Relationship to Other Boronic Acid Derivatives

This compound shares structural and functional similarities with other pyridine boronic esters but differs in substituent positioning and electronic effects. Key comparisons include:

Positional Isomerism

Properties

IUPAC Name |

2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-9-11(7-8-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNOHXLPSYAJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671322 | |

| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257554-10-1 | |

| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropoxypyridine with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF)

Catalyst: Palladium or nickel-based catalysts

Temperature: Room temperature to 60°C

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The process involves rigorous purification steps, including distillation and recrystallization, to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.

Oxidation: Converts the boronate ester to boronic acid.

Substitution: The isopropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Employs hydrogen peroxide or sodium perborate as oxidizing agents.

Substitution: Utilizes nucleophiles like amines or alcohols under mild conditions.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields boronic acids.

Substitution: Results in various substituted pyridine derivatives

Scientific Research Applications

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Facilitates the development of bioconjugates and probes for biological studies.

Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Employed in the production of polymers, electronic materials, and fine chemicals .

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boronate ester reacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronate ester and the formation of intermediate complexes with transition metals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Positional and Functional Group Differences

- 2-Isopropoxy-4-methyl-5-(dioxaborolan-2-yl)pyridine (CAS: 1451391-04-0): Molecular formula: C₁₅H₂₄BNO₃ (MW: 277.17 g/mol). A methyl group at position 4 increases steric bulk compared to the unsubstituted hydrogen in the target compound. This substitution may reduce reactivity in cross-coupling reactions due to steric hindrance near the boronate group .

- 4-(Dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: Not listed): Molecular formula: C₁₁H₁₄BF₃NO₂ (MW: 257.06 g/mol).

Alkoxy Group Modifications

- 2-Propoxy-5-(dioxaborolan-2-yl)pyridine (CAS: 947191-69-7):

- 2-(Cyclohexylmethoxy)-4-(dioxaborolan-2-yl)pyridine (CAS: Not listed): The bulky cyclohexylmethoxy group introduces significant steric hindrance, likely necessitating higher reaction temperatures or longer durations for effective cross-coupling .

Reactivity and Stability

Steric and Electronic Effects :

- The target compound balances moderate steric hindrance (isopropoxy) with electronic activation (boronate ester), making it versatile for coupling with aryl halides .

- Nitro-substituted analogs (e.g., 2-isopropoxy-4-methyl-3-nitro-5-(dioxaborolan-2-yl)pyridine, ) exhibit reduced boronate stability due to the electron-withdrawing nitro group, limiting their utility in prolonged reactions .

- Stability of Pinacol Boronates: All analogs share the pinacol boronate group, known for hydrolytic stability. However, substituents like trifluoromethyl () or nitro () may accelerate decomposition under acidic or aqueous conditions .

Comparative Data Table

Key Research Findings

- Electronic Effects : Electron-donating groups (e.g., isopropoxy) enhance boronate reactivity in cross-couplings, while electron-withdrawing groups (e.g., CF₃) necessitate optimized conditions (higher catalyst loading or temperature) .

- Steric Influence : Bulky substituents (e.g., cyclohexylmethoxy) reduce coupling efficiency but improve selectivity in congested reaction environments .

- Applications : The target compound’s balance of reactivity and stability makes it ideal for pharmaceutical intermediates (), while analogs like PY-BE () are tailored for sensing applications due to tunable fluorescence properties .

Biological Activity

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₉BO₃

- Molecular Weight : 186.06 g/mol

- CAS Number : 61676-62-8

The compound is characterized by the presence of a pyridine ring and a dioxaborolane moiety, which may contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit significant anticancer activities. For instance, compounds similar to 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promising results in inhibiting tumor growth and metastasis in various cancer models.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that a related compound inhibited lung metastasis in triple-negative breast cancer (TNBC) models more effectively than standard treatments . The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 TNBC cell lines while showing significantly lower toxicity towards non-cancerous cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is crucial for evaluating its therapeutic potential.

- Bioavailability :

- Toxicity Studies :

Applications in Drug Discovery

The unique structure of 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine positions it as a valuable scaffold in drug discovery:

| Property | Value |

|---|---|

| Anticancer Activity | Significant against TNBC |

| IC50 (MDA-MB-231) | 0.126 μM |

| Oral Bioavailability | 31.8% |

| Acute Toxicity (Mice) | No toxicity at 2000 mg/kg |

Q & A

Q. What are the key synthetic routes for preparing 2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronate ester group. A Pd-catalyzed coupling between a halogenated pyridine precursor (e.g., 2-isopropoxy-4-bromopyridine) and bis(pinacolato)diboron under inert conditions (e.g., N₂ or Ar atmosphere) is common. Optimal conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and THF or dioxane as solvent at 80–100°C for 12–24 hours. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of aryl halide to diboron reagent) and ensuring anhydrous conditions .

Q. How can NMR and X-ray crystallography be applied to characterize this compound and verify its structural integrity?

- ¹H/¹³C NMR : The isopropoxy group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while the pyridine ring protons show distinct splitting patterns (e.g., δ 8.2–8.5 ppm for H-3 and H-5). The dioxaborolan moiety’s quaternary carbons are identifiable in ¹³C NMR (δ 80–85 ppm).

- X-ray crystallography : Use SHELXL or OLEX2 for refinement. The boronate ester’s B–O bond lengths (~1.36 Å) and planarity of the pyridine ring confirm structural fidelity. Disorder in the isopropoxy group may require constraints during refinement .

Q. What are the stability and storage requirements for this boronate ester under laboratory conditions?

The compound is air- and moisture-sensitive due to the boronate ester’s susceptibility to hydrolysis. Store under inert gas (Ar) at 2–8°C in sealed, desiccated containers. Decomposition is indicated by precipitate formation (boric acid) or loss of coupling reactivity. Periodic TLC or NMR analysis is recommended for quality monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in Suzuki-Miyaura couplings with sterically hindered substrates?

Steric hindrance from the isopropoxy group may reduce coupling efficiency. Mitigation strategies include:

- Catalyst optimization : Use bulky ligands like SPhos or RuPhos to enhance turnover.

- Microwave-assisted synthesis : Shorten reaction times (30–60 mins) and improve yields by 10–15% via rapid heating.

- Pre-activation : Pre-mix the boronate ester with Pd(OAc)₂ and ligand to form active catalytic species .

Q. What methodologies are effective for analyzing substituent effects on the pyridine ring’s electronic properties?

- DFT calculations : Compare HOMO/LUMO energies of substituted pyridines. The isopropoxy group’s electron-donating nature raises HOMO levels, enhancing nucleophilic reactivity.

- Cyclic voltammetry : Measure oxidation potentials to quantify electronic effects. Substituents like electron-withdrawing groups (e.g., fluorine in analogous compounds) lower oxidation potentials by 0.2–0.3 V .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Crystallization difficulties arise from the compound’s low polarity. Use slow vapor diffusion with hexane/ethyl acetate (10:1) at −20°C. If twinning occurs, employ SHELXD for structure solution and refine with SHELXL using TWIN/BASF commands. High-resolution data (≤0.8 Å) minimizes model bias .

Q. What novel applications exist for this compound in materials science or medicinal chemistry?

- Materials : As a building block for conjugated polymers in organic electronics (e.g., OFETs), leveraging its boronate group for crosslinking.

- Medicinal chemistry : Serve as a key intermediate in kinase inhibitor synthesis, where the pyridine-boronate motif enables late-stage functionalization via cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.